Cefquinome

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

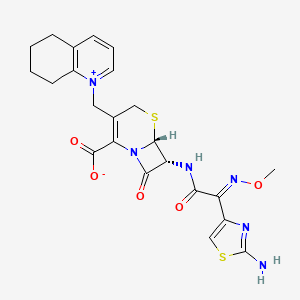

Cefquinome is a fourth-generation cephalosporin antibiotic with significant pharmacological and antibacterial properties. It is primarily used in veterinary medicine to treat bacterial infections in animals, such as coliform mastitis and respiratory tract infections . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefquinome is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the following steps:

Formation of the beta-lactam nucleus: This step involves the cyclization of a dipeptide precursor to form the beta-lactam ring.

Introduction of the side chains: Various functional groups, such as the aminothiazolyl moiety and the quaternary quinolinium group, are introduced to enhance the compound’s antibacterial properties.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These reactors are used to control the reaction conditions, such as temperature, pressure, and pH, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Cefquinome undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the beta-lactam ring.

Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

Common Reagents and Conditions

Acidic and basic hydrolysis: Hydrochloric acid or sodium hydroxide are commonly used to study the hydrolysis of this compound.

Oxidizing agents: Hydrogen peroxide and other oxidizing agents are used to investigate the oxidation of this compound.

Major Products Formed

The major products formed from these reactions include degraded forms of this compound, which are generally inactive and may be more allergenic than the parent compound .

Scientific Research Applications

Cefquinome has a wide range of scientific research applications, including:

Veterinary Medicine: It is used to treat bacterial infections in animals, such as mastitis in cattle and respiratory infections in pigs.

Pharmacokinetic and Pharmacodynamic Studies: Research studies focus on understanding the absorption, distribution, metabolism, and excretion of this compound in various animal models.

Antibacterial Activity: Studies investigate the efficacy of this compound against different bacterial strains, including those resistant to other antibiotics.

Drug Delivery Systems: Research explores the use of this compound-loaded microspheres for targeted drug delivery to specific tissues, such as the lungs.

Mechanism of Action

Cefquinome exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . This compound’s zwitterionic structure facilitates rapid penetration across biological membranes, enhancing its efficacy .

Comparison with Similar Compounds

Cefquinome is compared with other fourth-generation cephalosporins, such as cefepime and cefpirome. While all these compounds share a similar mechanism of action, this compound is unique in its veterinary applications and its ability to target a broad spectrum of bacteria, including those resistant to other antibiotics . Other similar compounds include:

Cefepime: Used primarily in human medicine for treating severe bacterial infections.

Cefpirome: Another fourth-generation cephalosporin with broad-spectrum activity, used in human medicine.

This compound’s unique properties, such as its zwitterionic structure and high affinity for penicillin-binding proteins, make it a valuable antibiotic in veterinary medicine .

Properties

Molecular Formula |

C23H24N6O5S2 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1 |

InChI Key |

YWKJNRNSJKEFMK-KJXIDEHUSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

cefquinome Hoe 111 Hoe-111 HR 111V HR-111V |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)

![5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1242881.png)

![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)

![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)